4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine basic properties
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine basic properties
An In-Depth Technical Guide to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a key heterocyclic intermediate in medicinal chemistry. It details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its applications as a versatile building block in the design of novel therapeutic agents.
Core Compound Profile and Physicochemical Properties
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CAS No. 901586-62-7) is a substituted pyrimidine that serves as a valuable scaffold in drug discovery. The pyrimidine core is a "privileged structure," forming the basis of numerous FDA-approved drugs, particularly in oncology and virology. This specific compound is functionalized with three key groups that define its utility:
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C4-Chloro Group: The primary reactive site, this chlorine atom is an excellent leaving group, readily displaced by various nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions.
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C6-Ethyl Group: This alkyl substituent provides steric bulk and modulates the lipophilicity of the molecule and its downstream derivatives, influencing properties like solubility and membrane permeability.
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C2-Pyrrolidine Group: This saturated heterocycle occupies a key vector for structure-activity relationship (SAR) studies, offering a point for interaction with biological targets and influencing the compound's conformational properties.
The core properties of the compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 901586-62-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄ClN₃ | [1][2] |
| Molecular Weight | 211.69 g/mol | [1][2] |
| IUPAC Name | 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine | - |
| Appearance | Solid | [1] |
| SMILES | ClC1=CC(CC)=NC(N2CCCC2)=N1 | [1] |
| InChI Key | HJNGFOJOKNIVKF-UHFFFAOYSA-N | [1] |
| Boiling Point | Data not available | [2][3] |
| Melting Point | Data not available | [2] |
Synthesis and Chemical Reactivity
The strategic value of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine lies in its straightforward synthesis and predictable reactivity, making it an ideal starting point for library synthesis.
Mechanistic Insight: Reactivity of the Pyrimidine Core
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency withdraws electron density from the ring carbons, particularly at positions 2, 4, and 6, making them susceptible to nucleophilic attack. The chlorine atom at the C4 position is therefore highly activated for displacement, a classic example of Nucleophilic Aromatic Substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the facile introduction of a wide array of functional groups (e.g., amines, alcohols, thiols) to build molecular diversity.
Proposed Synthetic Workflow
A common and efficient method for preparing the title compound involves a two-step process starting from a commercially available precursor, 2,4-dichloro-6-ethylpyrimidine. The process leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions, although conditions can be optimized to favor monosubstitution.
Caption: Synthetic workflow for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.
Detailed Experimental Protocol
This protocol describes the selective nucleophilic substitution at the C2 position, followed by the retention of the reactive C4-chloro group.
Objective: To synthesize 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine from 2,4-dichloro-6-ethylpyrimidine.
Materials:
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2,4-dichloro-6-ethylpyrimidine
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Pyrrolidine
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N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate (EtOAc)
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Hexanes
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 2,4-dichloro-6-ethylpyrimidine (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add DIPEA (1.5 eq).
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Nucleophile Addition: Add pyrrolidine (1.1 eq) dropwise to the stirred solution at room temperature. The causality for using a slight excess of the nucleophile is to drive the reaction to completion, while the base (DIPEA) scavenges the HCl generated during the substitution, preventing protonation of the nucleophile.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired product.
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Aqueous Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. The purpose of the aqueous wash is to remove the DIPEA hydrochloride salt and any excess base.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.
Analytical Characterization (Predicted)
While specific spectral data is not widely published, the expected analytical characteristics can be reliably predicted based on its structure and data from close analogs, such as 4-chloro-6-ethyl-5-fluoropyrimidine.[4]
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¹H NMR:
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Pyrimidine Proton (H5): A singlet is expected around δ 6.5-7.0 ppm.
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Pyrrolidine Protons: Two multiplets are expected in the regions of δ 3.4-3.6 ppm and δ 1.9-2.1 ppm, corresponding to the protons adjacent to and distant from the nitrogen atom, respectively.
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Ethyl Protons: A quartet around δ 2.6-2.8 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃) are predicted.[4]
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¹³C NMR: Distinct signals are expected for the pyrimidine ring carbons (δ 160-170 ppm), the ethyl group carbons (δ 12-30 ppm), and the pyrrolidine carbons (δ 25-50 ppm).
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) at m/z 211. A characteristic isotopic pattern with a second peak at m/z 213 (M+2) in an approximate 3:1 ratio will be observed, confirming the presence of a single chlorine atom.
Applications in Drug Discovery
The true value of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is its role as a versatile intermediate for creating libraries of novel compounds for biological screening. The reactive C4-chloro position is a synthetic handle that allows for the exploration of a vast chemical space.
Caption: Role as a core scaffold for generating diverse compound libraries.
By reacting this intermediate with various nucleophiles (amines, alcohols, thiols, etc.), researchers can rapidly generate a library of analogs. This strategy is highly effective in SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The pyrimidine scaffold is a well-established pharmacophore in many drug classes:
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Oncology: Many kinase inhibitors, such as Imatinib and Gefitinib, are based on heterocyclic cores like pyrimidine. The structural motif of the title compound is relevant for developing inhibitors of protein-protein interactions, such as the MDM2-p53 pathway.[5]
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Antiviral/Antifungal Agents: Substituted pyrimidines are central to the structure of many nucleoside analogs and other antiviral drugs. Related chloro-ethyl-pyrimidines are used as building blocks for broad-spectrum antifungal agents.[4]
Safety and Handling
As with any laboratory chemical, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine should be handled with appropriate care.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Hazard Class | Acute Toxicity 4 (Oral) | [1] |
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.
Conclusion
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its predictable reactivity, rooted in the fundamental principles of heterocyclic chemistry, combined with its straightforward synthesis, makes it an invaluable tool for medicinal chemists. Its structure contains the necessary handles to facilitate rapid library synthesis and detailed structure-activity relationship exploration, positioning it as a key intermediate in the quest for novel therapeutics targeting a range of diseases.
References
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine | C12H17ClN4 . PubChem, National Center for Biotechnology Information. [Link]
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4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine . PubChem, National Center for Biotechnology Information. [Link]
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2,4-Diamino-6-chloropyrimidine CAS 156-83-2 . Autech Industry Co.,Ltd. [Link]
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2,4-Diamino-6-chloropyrimidine . PubChem, National Center for Biotechnology Information. [Link]
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Aguilar, A., et al. (2017). Discovery of ... A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development . Journal of Medicinal Chemistry, 60(7), 2819-2839. PubMed. [Link]
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4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine supplier - CAS 901586-62-7 . e-Chem. [Link]
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- 1. 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine DiscoveryCPR 901586-62-7 [sigmaaldrich.com]
- 2. exchemistry.com [exchemistry.com]
- 3. 901586-62-7|4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]
- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 5. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]


